molecular formula C23H20N4O5S B11610537 dimethyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]ethylidene}amino)benzene-1,4-dicarboxylate

dimethyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]ethylidene}amino)benzene-1,4-dicarboxylate

Cat. No.: B11610537
M. Wt: 464.5 g/mol
InChI Key: BORNKKNHMNNXDN-UHFFFAOYSA-N
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Description

Dimethyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]ethylidene}amino)benzene-1,4-dicarboxylate is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and a benzene ring with carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]ethylidene}amino)benzene-1,4-dicarboxylate typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and pyrazole intermediates, followed by their coupling through a condensation reaction. The final step often involves esterification to introduce the dimethyl carboxylate groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]ethylidene}amino)benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce halogens, alkyl groups, or other functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of dimethyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]ethylidene}amino)benzene-1,4-dicarboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzothiazole or pyrazole derivatives with comparable structures and functional groups. Examples could be:

  • 2-(1,3-Benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazole
  • Dimethyl benzene-1,4-dicarboxylate derivatives

Uniqueness

The uniqueness of dimethyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]ethylidene}amino)benzene-1,4-dicarboxylate lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C23H20N4O5S

Molecular Weight

464.5 g/mol

IUPAC Name

dimethyl 2-[1-[2-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]ethylideneamino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C23H20N4O5S/c1-12(24-17-11-14(21(29)31-3)9-10-15(17)22(30)32-4)19-13(2)26-27(20(19)28)23-25-16-7-5-6-8-18(16)33-23/h5-11,26H,1-4H3

InChI Key

BORNKKNHMNNXDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NC4=C(C=CC(=C4)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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